1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(3-chlorophenyl)carbamate
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Overview
Description
The compound “1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(3-chlorophenyl)carbamate” is a complex organic molecule. It contains an indole group, which is a heterocyclic compound . These types of compounds are often found in many important synthetic drug molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various routes involving multiple steps .Molecular Structure Analysis
The molecular structure of this compound likely involves multiple rings, given the presence of the indole group. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Indole compounds are often crystalline and highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Chemistry
- Facile Synthesis of Indoles : Indoles with oxygen-bearing substituents, similar in structure to the target compound, were synthesized using tert-butyl methoxy(or (triisopropylsilyl)oxy)-2-((trimethylsilyl)ethynyl)phenyl)carbamates and potassium tert-butoxide in tert-butyl alcohol (Kondo, Kojima, & Sakamoto, 1997).
- Active Au(I) Catalysts : This compound was used in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates and showed effectiveness in forming piperidine derivatives, demonstrating its utility in complex chemical reactions (Zhang et al., 2006).
Synthesis of Novel Compounds
- Synthesis of Dihydro-2-(2-Phenyl-Indole-3-yl)-4-Aryl-1,5-Benzothiazepines : The compound was used as a starting material for synthesizing novel dihydro benzothiazepines, indicating its role in the creation of new chemical entities (Dandia, Sehgal, & Upreti, 1995).
- Creation of Spiro Compounds : It was instrumental in the synthesis of new spiro compounds containing a carbamate group, highlighting its versatility in organic synthesis (Velikorodov et al., 2010).
Pharmaceutical Applications
- Antibacterial Properties : Compounds structurally related to the target chemical were synthesized and tested for antibacterial activities against Gram-positive and Gram-negative bacteria, indicating potential pharmaceutical applications (Mulwad & Mir, 2008).
- AChE/BChE Inhibition : Benzene-based carbamates, similar to the compound , were synthesized and tested for their ability to inhibit acetyl- and butyrylcholinesterase enzymes, which are relevant in the context of neurodegenerative diseases (Bąk et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(1-benzyl-2-oxo-3H-indol-3-yl) N-(3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c23-16-9-6-10-17(13-16)24-22(27)28-20-18-11-4-5-12-19(18)25(21(20)26)14-15-7-2-1-3-8-15/h1-13,20H,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWJPQVJQNVOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)OC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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